High-Affinity Histamine H3 Receptor Binding with Sub-Nanomolar Potency
4-(1H-benzo[d]imidazol-2-yl)morpholine exhibits a high-affinity binding to the human Histamine H3 receptor (H3R), a key target for neurological disorders. Its dissociation constant (Kd) of 1.35 nM is in a range comparable to optimized leads but represents a distinct starting point compared to other benzimidazole-based H3 antagonists. For example, a series of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs achieved Ki values of ≤0.5 nM after extensive optimization [1]. This data positions the compound as a potent, unoptimized hit for H3R programs. [2]
| Evidence Dimension | Binding Affinity to Human Histamine H3 Receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | Optimized lead compounds from a 4-benzimidazolyl-piperidinylcarbonyl-piperidine series |
| Quantified Difference | ~2.7-fold lower affinity than the most optimized leads (Ki ≤ 0.5 nM), but a strong starting point for SAR |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells; measured by BRET assay after 30 minutes [2] |
Why This Matters
This quantifies the compound's utility as a potent, commercially available starting point for H3R antagonist discovery, differentiating it from less characterized benzimidazole building blocks.
- [1] Letavic, M.A., et al. (2010). The synthesis and structure–activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4883-4887. View Source
- [2] BindingDB. BDBM50538677 CHEMBL4635634 Affinity Data for 4-(1H-benzo[d]imidazol-2-yl)morpholine. View Source
